3-Ethoxy-4-methylpent-4-en-2-one
Description
3-Ethoxy-4-methylpent-4-en-2-one is an α,β-unsaturated ketone (enone) characterized by an ethoxy group at position 3, a methyl group at position 4, and a conjugated double bond extending from position 4 to the carbonyl group at position 2. Its IUPAC name reflects the branching and substituent positions, distinguishing it from simpler enones like 4-methoxy-3-buten-2-one. The compound’s structure suggests reactivity typical of enones, such as participation in Michael additions, cycloadditions, and nucleophilic attacks at the β-carbon.
Properties
CAS No. |
161974-19-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.198 |
IUPAC Name |
3-ethoxy-4-methylpent-4-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-10-8(6(2)3)7(4)9/h8H,2,5H2,1,3-4H3 |
InChI Key |
WJIDXBYNTHNCQG-UHFFFAOYSA-N |
SMILES |
CCOC(C(=C)C)C(=O)C |
Synonyms |
4-Penten-2-one, 3-ethoxy-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
4-Trimethylsiloxy-3-penten-2-one (CAS 42348-12-9): A silyl-protected enol ether with a bulky trimethylsiloxy group .
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one (CAS 42348-12-9): A cyclic enone with hydroxyl and ethyl substituents .
| Compound | Structure Type | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Acyclic enone | Ethoxy (C3), methyl (C4) | Enone, ether |
| 4-Methoxy-3-buten-2-one | Acyclic enone | Methoxy (C4) | Enone, ether |
| 4-Trimethylsiloxy-3-penten-2-one | Acyclic enol ether | Trimethylsiloxy (C4) | Enol ether, silyl protecting group |
| 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one | Cyclic enone | Hydroxyl (C2), ethyl (C3) | Cyclopentenone, alcohol |
Substituent Impact:
- Ethoxy vs.
- Silyl Ether vs. Alkoxy : The trimethylsiloxy group in 4-trimethylsiloxy-3-penten-2-one enhances lipophilicity and hydrolytic stability compared to ethoxy, making it preferable for temporary protection in multistep syntheses .
- Cyclic vs. Acyclic: The cyclic enone (e.g., 3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one) exhibits ring strain and tautomerism, increasing acidity at the α-carbon compared to acyclic analogues .
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